molecular formula C9H10N2 B3025555 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 854018-76-1

2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3025555
CAS No.: 854018-76-1
M. Wt: 146.19 g/mol
InChI Key: VUSHNSWLHPCLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine ( 854018-76-1) is a high-purity chemical reagent designed for research and development applications. This compound features a pyrrolopyridine scaffold, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its similarity to privileged structures like indole . With a molecular formula of C 9 H 10 N 2 and a molecular weight of 146.19 g/mol, it is supplied for laboratory research use only. Research Applications and Value The pyrrolo[3,2-b]pyridine core is a versatile building block in drug discovery. This specific isomer is part of a family of heterocyclic compounds known as azaindoles, which are investigated for their diverse pharmacological potential . Researchers utilize this scaffold in the design and synthesis of novel compounds for various therapeutic areas. Notably, derivatives based on the closely related 1H-pyrrolo[3,2-b]pyridine structure have been developed as potent and selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor, a key target for central nervous system (CNS) disorders . Furthermore, other pyrrolopyridine isomers have shown promise in the development of colchicine-binding site inhibitors (CBSIs), which are investigated for their antitumor activities and ability to inhibit tubulin polymerization in cancer cells . The structural motif is also found in approved drugs such as Vemurafenib and Pexidartinib, underscoring its value in creating pharmacologically active agents . Handling and Safety This product is intended for research purposes by qualified personnel. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. According to GHS standards, this compound has the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Recommended storage conditions are in a dark place, sealed in a dry environment at room temperature . Note: This product is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-8-9(10-6)5-7(2)11-8/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSHNSWLHPCLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dimethyl 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

Strategies for Pyrrolo[3,2-b]pyridine Core Construction

The fundamental challenge in synthesizing the pyrrolo[3,2-b]pyridine core lies in the effective formation of the fused five- and six-membered heterocyclic rings. Chemists have developed several robust methods, primarily categorized as annulation reactions and cyclization approaches, to achieve this.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of pyrrolo[3,2-b]pyridine synthesis. A prominent strategy involves palladium-catalyzed reactions that build the pyrrole (B145914) ring onto a pyridine (B92270) core.

One such method is a cascade C–N cross-coupling/Heck reaction, which has been successfully applied to the synthesis of all four azaindole isomers, including the pyrrolo[3,2-b]pyridine (4-azaindole) framework. This process typically involves reacting an amino-o-bromopyridine with an appropriate alkenyl bromide. Another advanced approach is the one-step palladium-catalyzed annulation of an amino-ortho-chloropyridine with pyruvic acid derivatives under mild conditions, proceeding through an enamine formation followed by an intramolecular Heck reaction.

Modern C–H activation strategies also offer a pathway for annulation. For instance, rhodium-catalyzed C–H annulation using a cleavable triazene (B1217601) as a directing group provides a general and efficient route to indoles, a concept adaptable to azaindole synthesis. These methods are advantageous as they often bypass the need for pre-functionalized starting materials.

Cyclization reactions, both inter- and intramolecular, provide alternative and powerful pathways to the pyrrolo[3,2-b]pyridine core. These can be broadly classified into methods that form the pyrrole ring and those that form the pyridine ring.

Pyrrole Ring Formation:

Sonogashira Coupling followed by Cyclization: A widely used method starts with a suitably substituted halopyridine, such as 2-chloro-3-nitropyridine. A palladium-catalyzed Sonogashira cross-coupling with a terminal alkyne introduces the necessary carbon framework, which is followed by a reduction of the nitro group and subsequent heteroannulation (cyclization) to form the pyrrole ring.

Fischer Indole (B1671886) Synthesis: The classic Fischer indole synthesis can be adapted to create the pyrrole ring of 4-azaindoles. This reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with a ketone or aldehyde. The efficiency of this method is often enhanced for pyridylhydrazines bearing electron-donating groups.

Pyridine Ring Formation: A less common but effective strategy involves building the pyridine ring onto an existing, appropriately substituted pyrrole. A notable synthesis of a 2,5-dimethyl-pyrrolo[3,2-b]pyridine derivative begins with a functionalized pyrrole precursor. Through a sequence involving hydrogenation and subsequent cyclization, the pyridine ring is formed, yielding the desired fused scaffold. This approach is particularly relevant

Chemical Reactivity and Functionalization of 2,5 Dimethyl 1h Pyrrolo 3,2 B Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-b]pyridine Core

Electrophilic aromatic substitution (EAS) on the 1H-pyrrolo[3,2-b]pyridine scaffold is predicted to occur preferentially on the electron-rich pyrrole (B145914) ring rather than the electron-deficient pyridine (B92270) ring. aklectures.comlibretexts.org The nitrogen atom in the pyrrole ring donates its lone pair of electrons into the aromatic system, significantly increasing the ring's nucleophilicity. In contrast, the nitrogen atom in the pyridine ring withdraws electron density, deactivating it towards electrophilic attack. libretexts.orgyoutube.com

For the parent 1H-pyrrolo[3,2-b]pyridine, the most activated positions for EAS are C2 and C3. In the case of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, the C2 position is blocked by a methyl group. The remaining open position on the pyrrole ring is C3. The C2-methyl group is an activating, ortho-para directing group, which would strongly favor electrophilic attack at the adjacent C3 position. Studies on the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have shown that various electrophilic substitution reactions, including nitration and halogenation, occur predominantly at the C3 position. rsc.org

While specific experimental data on the nitration of this compound is scarce, research on related pyrrolo-isoquinoline systems has demonstrated successful nitration of the pyrrole ring using reagents like copper(II) nitrate (B79036) or iron(III) nitrate. acs.org For example, the nitration of pyrrolo[2,1-a]isoquinolines proceeds efficiently, yielding the corresponding 3-nitro derivatives. acs.org

Table 1: Representative Conditions for Electrophilic Nitration on a Related Pyrrolo-heterocycle

Electrophile SourceSolventTemperatureTypical YieldReference
Cu(NO3)2·H2OPhClRoom Temp.Good to Excellent acs.org
Fe(NO3)3·9H2OPhClRoom Temp.Moderate to Excellent acs.org
HNO3 / (CF3CO)2O--Moderate to Good rsc.org

Note: Data is based on nitration of related heterocyclic systems and represents plausible conditions.

Nucleophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-b]pyridine Core

Nucleophilic aromatic substitution (SNAr) reactions typically require an electron-deficient aromatic ring system containing a good leaving group, such as a halogen. youtube.com On the 1H-pyrrolo[3,2-b]pyridine scaffold, these reactions are expected to occur exclusively on the pyridine ring, which is intrinsically electron-poor. youtube.com The presence of a halogen atom at positions C6 or C7 would render the molecule susceptible to displacement by various nucleophiles.

The reactivity in SNAr reactions is enhanced at positions ortho and para to the ring nitrogen. youtube.com Therefore, a halogen at the C6 position of the this compound core would be particularly activated towards nucleophilic attack. While direct studies on this specific compound are not widely available, the principles of SNAr on halopyridines are well-established, with common nucleophiles including amines, alkoxides, and thiolates. researchgate.net The reaction mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate. youtube.com

Metal-Catalyzed Cross-Coupling Reactions at Various Positions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the pyrrolo[3,2-b]pyridine core. These reactions typically involve the coupling of an organometallic reagent with a halo- or triflyloxy-substituted heterocycle.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly applicable to the arylation of halogenated pyrrolopyridines.

Research on the closely related 1H-pyrrolo[3,2-c]pyridine scaffold has demonstrated efficient Suzuki-Miyaura coupling. For instance, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was successfully coupled with a variety of substituted phenylboronic acids using a Pd(PPh₃)₄ catalyst and K₂CO₃ as the base in a dioxane/water solvent system. nih.gov This provides a strong precedent for similar reactivity on a halo-substituted this compound, likely at the C6 or C7 position.

Table 2: Representative Suzuki-Miyaura Coupling Conditions for Arylation of a Bromo-Pyrrolopyridine Analog

Arylboronic AcidCatalystBaseSolventConditionsYieldReference
Phenylboronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O125 °C, Microwave63% nih.gov
4-Fluorophenylboronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O125 °C, Microwave85% nih.gov
2-Methoxyphenylboronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O125 °C, Microwave76% nih.gov

Note: Data adapted from studies on 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, such as an amine. libretexts.org It serves as a highly effective method for introducing alkynyl moieties onto heterocyclic scaffolds.

Studies on the isomeric 1H-pyrrolo[2,3-b]pyridine have shown that a 6-bromo derivative can be converted to the corresponding 6-ethynyl compound, indicating the feasibility of the Sonogashira reaction on the pyridine portion of the ring system. oup.com The reaction conditions generally involve a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and an amine base in an organic solvent. researchgate.net

Table 3: General Conditions for Sonogashira Coupling on Halo-Heterocycles

Catalyst SystemBaseSolventTypical TemperatureReference
PdCl2(PPh3)2 / CuIEt3NDMF80 °C researchgate.net
Pd(PPh3)4 / CuIAmine BaseAnhydrous/AnaerobicRoom Temp. to Reflux organic-chemistry.org

Note: Conditions are generalized from Sonogashira reactions on various nitrogen-containing heterocycles.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, creating a new carbon-nitrogen bond. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for the synthesis of arylamines. Its application to halo-substituted pyrrolopyridines allows for the introduction of a wide range of primary and secondary amines.

A synthetic strategy for a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine utilized a key Buchwald-Hartwig amination step to install an amine at the C4 position of a 4-chloro-substituted intermediate. ntnu.nonih.gov This highlights the reaction's utility on the pyridine portion of the scaffold. The success of the reaction often depends on the choice of palladium precatalyst, phosphine (B1218219) ligand, and base. wikipedia.orgnih.gov

Table 4: Representative Buchwald-Hartwig Amination Conditions

Palladium SourceLigandBaseSolventTypical SubstratesReference
Pd2(dba)3BINAPNaOtBuTolueneAryl Bromides, Primary/Secondary Amines wikipedia.org
Pd(dba)2tBuDavePhosK3PO4 or K-t-butoxideXylene4-Halo-pyrazoles, Secondary Amines nih.gov
Pd(OAc)2XPhosCs2CO3t-BuOHAryl Chlorides, Primary Amines ntnu.no

Note: This table presents common catalyst systems for the Buchwald-Hartwig amination of various halo-heterocycles.

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other transition metal-catalyzed transformations can potentially be applied to functionalize the this compound core. These include reactions like the Heck coupling (for vinylation), Stille coupling (using organostannanes), and C-H activation/functionalization. C-H activation, in particular, represents an increasingly important strategy for direct functionalization without the need for pre-halogenation of the substrate. However, specific examples of these transformations on the 1H-pyrrolo[3,2-b]pyridine scaffold are not prominently documented in the reviewed literature.

Functionalization at Nitrogen Atoms (Pyrrole N1 and Pyridine N)

The this compound core contains two nitrogen atoms with different chemical environments: the pyrrolic N1 and the pyridinic N7. The N1 nitrogen is part of a five-membered aromatic pyrrole ring and is generally less basic and more nucleophilic after deprotonation. In contrast, the N7 nitrogen in the pyridine ring is more basic and can be protonated or alkylated to form a pyridinium (B92312) salt.

N-Alkylation:

N-alkylation of the pyrrole nitrogen (N1) typically requires deprotonation with a suitable base to form the corresponding anion, which then acts as a nucleophile. Common bases for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and organolithium reagents. The resulting anion can then be treated with various alkylating agents, such as alkyl halides or sulfates, to introduce an alkyl group at the N1 position. For instance, N-allylation of related heterocyclic systems has been achieved under microwave conditions using NaH as a base in a solvent like 1,4-dioxane. acs.org

Alkylation at the pyridine nitrogen (N7) can occur under neutral or acidic conditions, leading to the formation of a quaternary pyridinium salt. The reactivity towards alkylation at N7 is influenced by the electron density on the pyridine ring.

N-Acylation:

N-acylation of the pyrrole nitrogen provides N-acyl derivatives, which can serve as protecting groups or as intermediates for further transformations. Direct N-acylation of less nucleophilic N-heterocycles like pyrroles can be challenging. However, methods using activating agents have been developed. One such system employs 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) to facilitate the direct N-acylation of a variety of nitrogen nucleophiles, including pyrroles, with carboxylic acids in high yields. elsevierpure.com This method is known for its excellent functional group tolerance and broad substrate scope. elsevierpure.com

The pyridine nitrogen can also undergo acylation, typically with acyl halides or anhydrides, to form N-acylpyridinium salts. These are often highly reactive intermediates.

Reaction TypeNitrogen AtomReagents and ConditionsProduct Type
N-AlkylationPyrrole N11. Base (e.g., NaH, t-BuOK) 2. Alkylating agent (e.g., R-X)N1-Alkyl-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
N-AlkylationPyridine N7Alkylating agent (e.g., R-X)7-Alkyl-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridinium salt
N-AcylationPyrrole N1Carboxylic acid, DMAPO, Boc2ON1-Acyl-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
N-AcylationPyridine N7Acyl halide or anhydride7-Acyl-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridinium salt

Functionalization at Alkyl Substituents (C2 and C5 Methyl Groups)

The methyl groups at the C2 and C5 positions of the this compound ring are susceptible to deprotonation at their α-carbon, a reaction known as lateral lithiation. This is a powerful method for introducing functional groups at these positions. The acidity of the methyl protons is influenced by the position of the methyl group on the heterocyclic scaffold.

The reaction typically involves a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting lithiated species is a potent nucleophile and can react with a variety of electrophiles.

For analogous methyl-substituted 1,2-azoles, oxadiazoles, and thiadiazoles, lateral lithiation has been shown to be a viable strategy. researchgate.net For example, 3,5-dimethylisoxazole (B1293586) undergoes lateral lithiation, and the resulting carbanion can be trapped with electrophiles. researchgate.net Similarly, it is expected that the methyl groups of this compound can be functionalized through this methodology. The relative reactivity of the C2 and C5 methyl groups towards lithiation would depend on the electronic effects of the fused ring system.

ReagentElectrophileProduct
1. n-BuLi or LDA 2. CO2Carbon dioxide2-(Carboxymethyl)-5-methyl-1H-pyrrolo[3,2-b]pyridine or 2-methyl-5-(carboxymethyl)-1H-pyrrolo[3,2-b]pyridine
1. n-BuLi or LDA 2. Aldehyde/KetoneAldehyde or Ketone2-(Hydroxyalkyl)-5-methyl-1H-pyrrolo[3,2-b]pyridine or 2-methyl-5-(hydroxyalkyl)-1H-pyrrolo[3,2-b]pyridine
1. n-BuLi or LDA 2. Alkyl halideAlkyl halide2-(Alkyl)-5-methyl-1H-pyrrolo[3,2-b]pyridine or 2-methyl-5-(alkyl)-1H-pyrrolo[3,2-b]pyridine

Ring-Opening and Ring-Closing Transformations Involving the Pyrrolo[3,2-b]pyridine System

Ring-opening and ring-closing reactions are fundamental transformations in heterocyclic chemistry, allowing for the synthesis of novel ring systems or the introduction of functional groups through skeletal rearrangement.

Ring-Opening Reactions:

While specific ring-opening reactions for the this compound system are not extensively documented, related heterocyclic systems can undergo ring cleavage under certain conditions. For instance, N-arylpyridinium salts can undergo ring-opening upon treatment with nucleophiles. acs.org Similarly, certain pyrrole derivatives can be cleaved oxidatively or reductively. The stability of the pyrrolo[3,2-b]pyridine scaffold suggests that harsh conditions would be required for ring opening.

Ring-Closing Transformations:

Ring-closing reactions are more commonly employed for the synthesis of the pyrrolo[3,2-b]pyridine core itself. For example, intramolecular cyclization reactions of appropriately substituted pyridines are a key strategy. A notable transformation is the recyclization of 2-(2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles into highly functionalized nicotinonitriles, which represents a pyrrole ring opening followed by a pyridine ring closure. researchgate.net

Superacid-promoted ring-closing and subsequent ring-opening cascades have been observed for related aza-polycyclic aromatic compounds, leading to functionalized products through reactive dicationic intermediates. nih.gov

Oxidation and Reduction Reactions of the Heterocyclic System

The fused pyrrolo[3,2-b]pyridine system can undergo both oxidation and reduction reactions, targeting either the pyrrole or the pyridine ring, or both.

Oxidation:

The electron-rich pyrrole ring is generally more susceptible to oxidation than the pyridine ring. Oxidation can lead to the formation of various products, including pyrrolinones or ring-opened derivatives, depending on the oxidant and reaction conditions. For example, the oxidation of a piperidine (B6355638) ring to a pyridin-2-one has been reported using bromine in acetic acid. researchgate.net While not a direct analogue, this suggests that oxidative conditions could potentially transform the pyrrole ring of the target molecule. The use of manganese dioxide (MnO2) has been employed to oxidize pyrrolidine (B122466) moieties to pyrroles in related polycyclic systems. nih.gov

Reduction:

The pyridine ring, being electron-deficient, is more readily reduced than the pyrrole ring. Catalytic hydrogenation is a common method for the reduction of the pyridine ring, which can lead to the corresponding tetrahydropyridine (B1245486) derivative. The conditions for hydrogenation (catalyst, pressure, temperature) can be tuned to control the extent of reduction.

Electrochemical reduction has been used to convert 3,6-dipyridinylpyridazine precursors into functionalized 2,5-dipyridinylpyrroles. researchgate.net This process involves a two-electron reduction of a dihydropyridazine (B8628806) intermediate to form the pyrrole ring. researchgate.net

Reaction TypeRing TargetedReagents and ConditionsPotential Product
OxidationPyrrole RingOxidizing agents (e.g., Br2, MnO2)Pyrrolinone or other oxidized derivatives
ReductionPyridine RingCatalytic hydrogenation (e.g., H2/Pd, PtO2)2,5-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine
Electrochemical ReductionPyridine RingElectrochemical cellReduced pyridine derivatives

Theoretical and Computational Investigations of 2,5 Dimethyl 1h Pyrrolo 3,2 B Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules. These methods solve the electronic Schrödinger equation from first principles, providing a detailed picture of electron distribution and molecular energetics. For 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, such calculations are crucial for understanding its behavior in chemical reactions and its interactions with biological targets.

The electronic character of this compound is dictated by the arrangement of its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Computational studies on related heterocyclic systems, such as other pyrrolopyridine derivatives, have shown that DFT methods, for instance, using the B3LYP functional with a suitable basis set like 6-311++G(d,p), provide reliable predictions of these electronic properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would be distributed over the pyridine (B92270) moiety. The presence of electron-donating methyl groups at positions 2 and 5 is anticipated to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to the unsubstituted parent compound.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -5.85
LUMO -1.20

| HOMO-LUMO Gap | 4.65 |

Note: These values are illustrative and based on typical DFT calculation results for similar heterocyclic systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. The hydrogen atom attached to the pyrrole nitrogen would exhibit a region of positive potential, indicating its acidic character and susceptibility to deprotonation by a strong base. The methyl groups, being weakly electron-donating, would slightly increase the electron density on the pyrrole ring.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. These functions are derived from the change in electron density with respect to a change in the total number of electrons. The Fukui function f(r) can be condensed to atomic sites to predict susceptibility towards nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).

In the case of this compound, calculations would likely indicate that the pyridine nitrogen atom has a high value for f-, making it the most probable site for electrophilic attack. Conversely, specific carbon atoms in the pyrrole ring are expected to have higher f+ values, suggesting their susceptibility to nucleophilic attack. The methyl-substituted carbon atoms (C2 and C5) would also influence the reactivity of the adjacent atoms.

Conformational Analysis and Tautomerism Studies of Pyrrolo[3,2-b]pyridine Derivatives

While the fused ring system of this compound is largely planar, conformational analysis becomes important when flexible substituents are introduced. However, for the parent molecule, the primary focus is on tautomerism. Pyrrolo[3,2-b]pyridines can exist in different tautomeric forms, primarily involving the migration of the proton on the pyrrole nitrogen.

Computational studies on similar azaindoles have shown that the 1H-tautomer is generally the most stable form in the gas phase and in non-polar solvents. The relative energies of different tautomers can be calculated using high-level quantum chemical methods to predict their equilibrium populations. For this compound, the 1H-tautomer is expected to be the predominant species under normal conditions.

Spectroscopic Property Prediction and Interpretation (e.g., NMR Chemical Shifts, UV-Vis Absorption, IR Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic properties, which can aid in the identification and characterization of novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The protons and carbons of the methyl groups would have characteristic shifts in the aliphatic region, while the aromatic protons and carbons would resonate at lower fields.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₃ 2.45 14.5
C3 6.50 105.0
C5-CH₃ 2.60 16.0
C6 7.10 120.0
C7 8.20 145.0
C8a - 148.0
C4a - 128.0

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic scaffolds.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the spectrum is expected to show π→π* transitions characteristic of aromatic systems. The introduction of methyl groups may cause a slight bathochromic (red) shift compared to the unsubstituted parent compound.

IR Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The calculated frequencies are often scaled to better match experimental data. Key vibrational modes for this compound would include the N-H stretch of the pyrrole ring, C-H stretches of the aromatic rings and methyl groups, and C=C and C=N stretching vibrations within the fused ring system.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch (Pyrrole) 3450
C-H Stretch (Aromatic) 3100-3000
C-H Stretch (Methyl) 2950-2850

Note: These are representative values and would be refined by specific calculations.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states. By calculating the activation energies, one can predict the feasibility and kinetics of a particular reaction pathway.

For this compound, computational methods could be used to study various reactions, such as electrophilic substitution (e.g., nitration, halogenation) or metal-catalyzed cross-coupling reactions. For instance, in an electrophilic substitution reaction, calculations would likely confirm that the attack occurs preferentially on the electron-rich pyrrole ring. Transition state analysis would reveal the geometry of the activated complex and the energy barrier for the reaction, providing a deeper understanding of the reaction's dynamics.

Molecular Modeling and Docking Studies for Investigating Molecular Interactions (non-clinical)

Molecular modeling and docking are powerful computational tools used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. These non-clinical studies are crucial in drug discovery and materials science for rationalizing structure-activity relationships and for the design of novel compounds with desired properties.

Molecular Modeling of the Pyrrolopyridine Scaffold

The initial step in any docking study is to generate a reliable three-dimensional structure of the ligand. For this compound, this would involve in silico construction of the molecule followed by geometry optimization using quantum mechanical or molecular mechanics methods. Computational studies on related azaindoles have often employed Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-31G(d), to achieve an optimized geometry. nih.govresearchgate.net This process calculates the lowest energy conformation of the molecule, which is presumed to be the most stable and biologically relevant structure.

Once the geometry is optimized, further calculations can determine various electronic properties, such as the distribution of electrostatic potential on the molecular surface. These properties are critical for understanding how the molecule will interact with its environment. For instance, the nitrogen atoms in the pyridine and pyrrole rings, along with the N-H group, are expected to be key sites for hydrogen bonding, a fundamental interaction in molecular recognition.

Molecular Docking Studies with Pyrrolopyridine Analogs

Molecular docking simulations place the optimized ligand structure into the binding site of a target protein and score the different binding poses based on their predicted binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Similarly, derivatives of 1H-pyrrolo[3,2-c]pyridine have been modeled as inhibitors of tubulin polymerization. tandfonline.comtandfonline.com Molecular modeling suggested that these compounds bind to the colchicine (B1669291) site of tubulin, forming hydrogen bonds with residues such as Thrα179 and Asnβ349. tandfonline.com

The table below summarizes findings from docking studies on various pyrrolopyridine derivatives, illustrating the types of interactions and biological targets that have been explored for this class of compounds. This data can serve as a predictive guide for potential interactions of this compound.

Compound ClassBiological TargetKey Interacting ResiduesType of Interactions
Pyrrolo[2,3-b]pyridine Derivativesc-Met KinaseMet1160, Asp1222Hydrogen Bonds
Pyrrolo[2,3-b]pyridine DerivativesMaternal Embryonic Leucine Zipper Kinase (MELK)Not specifiedNot specified
1H-pyrrolo[3,2-c]pyridine DerivativesTubulin (Colchicine Site)Thrα179, Asnβ349Hydrogen Bonds
Pyrrolo[2,3-b]pyridine DerivativesEctonucleotide Pyrophosphatase/Phosphodiesterase (NPP1, NPP3)Thr256, His380, Lys255, Asn277 (NPP1); His329, Thr205, Leu239 (NPP3)Not specified

This table is generated based on data from studies on derivatives of the specified pyrrolopyridine scaffolds and is intended to be illustrative of potential interactions for related compounds.

The methyl groups at the 2 and 5 positions of this compound would be expected to engage in hydrophobic or van der Waals interactions within a protein's binding pocket. The precise nature of these interactions would depend on the specific topology and amino acid composition of the binding site. These methyl groups could either contribute favorably to binding by occupying hydrophobic pockets or could introduce steric hindrance if the binding site is too constrained.

Advanced Characterization Methodologies for Pyrrolo 3,2 B Pyridine Systems

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of a molecule. For 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, with a chemical formula of C₉H₁₀N₂, the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS. This comparison is crucial for confirming the molecular formula and ensuring the identity of the synthesized compound.

Table 1: Theoretical Isotopic Distribution for [C₉H₁₀N₂ + H]⁺

m/z (Da)Relative Abundance (%)
147.0917100.00
148.094510.16
149.09700.49

This table represents a theoretical calculation and awaits experimental verification for this compound.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a comprehensive picture of its molecular framework.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as singlets for the two methyl groups. The chemical shifts of these protons would be influenced by the electronic environment of the bicyclic system. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the two methyl carbons and the seven carbons of the pyrrolo[3,2-b]pyridine core.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons within the pyridine and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the methyl groups to the pyrrolopyridine core.

While a complete set of NMR data for this compound is not available in the provided search results, data for a related compound, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, illustrates the expected chemical shift regions. For this analog, the pyrrole protons appear around 5.9 ppm and the methyl protons at 2.0 ppm. The pyridine protons are observed at approximately 7.2 and 8.6 ppm. The pyrrole carbons are found at roughly 107 and 128 ppm, with the methyl carbons at 12.8 ppm. The pyridine carbons resonate around 121 and 151 ppm.

Solid-State NMR (ssNMR): For the analysis of this compound in the solid state, ssNMR can provide valuable information about the molecular structure and packing in the absence of a single crystal suitable for X-ray diffraction. It can reveal information about polymorphism and the local environment of atoms within the crystal lattice.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~2.5~15
C3-H~6.5~100
C5-CH₃~2.4~20
C6-H~7.0~115
C7-H~8.0~140
N1-H~11.0-

Note: These are estimated values based on general knowledge of similar heterocyclic systems and require experimental verification.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound. Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

For this compound, a successful crystallographic analysis would definitively confirm the planar nature of the pyrrolopyridine ring system and the positions of the methyl substituents. The analysis would also detail the hydrogen bonding interactions involving the pyrrole N-H group, which are crucial for understanding the solid-state properties of the material. While a crystal structure for the specific title compound has not been reported in the search results, studies on related substituted pyrrolo[2,3-b]pyridine derivatives have utilized this technique to elucidate their binding modes in biological targets.

Spectroscopic Techniques for Electronic and Vibrational Analysis (e.g., UV-Vis Absorption and Emission, Infrared, Raman Spectroscopy)

UV-Vis Absorption and Emission Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrrolopyridine scaffold is an aromatic system, and as such, it is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. While specific UV-Vis data for this compound is not available, related pyrrolopyridine derivatives are known to absorb in the 250-400 nm range. Fluorescence spectroscopy could also be employed to study the emission properties of the molecule, which is relevant for applications in materials science and as biological probes.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic bands for:

N-H stretching: A sharp to broad band in the region of 3200-3500 cm⁻¹.

C-H stretching: Bands for aromatic and methyl C-H bonds typically appear in the 2800-3100 cm⁻¹ region.

C=C and C=N stretching: Aromatic ring vibrations would be observed in the 1400-1650 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl protons would be present in the fingerprint region (below 1400 cm⁻¹).

Chromatographic Methods for Purity Assessment, Separation, and Isomer Resolution

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing its purity. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography could also be an effective method for purity analysis. When coupled with a mass spectrometer (GC-MS), this technique can provide both separation and identification of the compound and any potential impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a compound. A suitable solvent system would be developed to achieve good separation of the product from starting materials and byproducts, with visualization typically achieved under UV light.

Structure Activity and Structure Property Relationship Studies of 2,5 Dimethyl 1h Pyrrolo 3,2 B Pyridine Derivatives

Design Principles for Modulating Physicochemical Properties (e.g., solubility, lipophilicity, pKa)

The physicochemical properties of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine derivatives are critical for their biological activity and can be modulated through strategic chemical modifications.

Solubility: The aqueous solubility of the parent 1H-pyrrolo[3,2-b]pyridine is influenced by the basicity of the pyridine (B92270) nitrogen. Introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties, can enhance solubility through increased hydrogen bonding with water. For instance, in a series of 7-azaindole (B17877) derivatives, the incorporation of a carboxamide group was a key strategy to improve properties. nih.gov The inherent lipophilicity of the 2,5-dimethyl groups can be counteracted by introducing polar substituents on the pyrrole (B145914) or pyridine rings.

Lipophilicity: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The this compound core is relatively lipophilic, and this can be further tuned. The addition of alkyl or aryl substituents will generally increase lipophilicity. Conversely, the introduction of polar groups will decrease it. In studies of related 2,5-dimethylpyrrole derivatives, a positive correlation between lipophilicity (ClogP) and antimycobacterial activity was observed, suggesting that for certain biological targets, higher lipophilicity is beneficial. ucl.ac.uk

pKa: The basicity of the pyrrolo[3,2-b]pyridine system is primarily attributed to the pyridine nitrogen. The pKa of the parent 7-azaindole is 4.59. researchgate.net Electron-donating groups (EDGs) such as alkyl or alkoxy groups on the pyridine ring will increase the electron density on the nitrogen, thereby increasing its basicity and pKa. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups will decrease the basicity and pKa. The pyrrole nitrogen is generally non-basic due to the delocalization of its lone pair of electrons within the aromatic system.

PropertyModifying SubstituentExpected Effect
Solubility Polar groups (-OH, -NH2, -COOH)Increase
Non-polar groups (alkyl, aryl)Decrease
Lipophilicity Alkyl, aryl, halogen groupsIncrease
Polar groups (-OH, -NH2)Decrease
pKa Electron-donating groupsIncrease
Electron-withdrawing groupsDecrease

Exploration of Substituent Effects on Reactivity, Electronic Structure, and Photophysical Properties

Substituents can significantly influence the chemical reactivity, electronic landscape, and photophysical behavior of the this compound core.

Reactivity: The pyridine ring of the 7-azaindole system is generally susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups. researchgate.net Conversely, the pyrrole ring is more prone to electrophilic substitution. The methyl groups at positions 2 and 5 will have a modest activating effect on the pyrrole ring towards electrophiles due to their electron-donating nature.

Electronic Structure: The electronic properties of pyrrolopyridine derivatives can be fine-tuned by substituents. A study on pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines showed that the introduction of different phenyl rings at the 4-position altered the electronic properties, which in turn affected their fluorescence. researchgate.net In general, electron-donating groups will raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups will lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby narrowing the HOMO-LUMO gap. This can impact the molecule's color and reactivity.

Photophysical Properties: Pyrrolopyridine derivatives often exhibit interesting photophysical properties, including fluorescence. In a study of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, it was found that substitution at the 4-position influenced the absorption and emission maxima. researchgate.net The introduction of an electron-donating methyl group on a related pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine system led to an increase in fluorescence quantum yield. beilstein-journals.org This suggests that similar modifications to the this compound core could be used to modulate its photophysical characteristics.

Substituent PositionType of GroupEffect on ReactivityEffect on HOMO/LUMOPotential Photophysical Effect
Pyridine RingElectron-donatingDecreased nucleophilic substitutionRaise HOMOBathochromic shift (red-shift)
Pyridine RingElectron-withdrawingIncreased nucleophilic substitutionLower LUMOHypsochromic shift (blue-shift)
Pyrrole RingElectron-donatingIncreased electrophilic substitutionRaise HOMOPotential increase in quantum yield
Pyrrole RingElectron-withdrawingDecreased electrophilic substitutionLower LUMOPotential decrease in quantum yield

Structure-Target Interaction Studies: Elucidation of Binding Mechanisms with Biological Macromolecules

While specific binding studies for this compound derivatives are not widely reported, insights can be gained from molecular docking studies of closely related compounds.

Binding Site Analysis and Ligand Efficiency Considerations

Molecular docking studies on 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives against enoyl ACP reductase and dihydrofolate reductase (DHFR) have provided valuable information on potential binding interactions. mdpi.com In one study, the 2,5-dimethylpyrrole moiety was positioned within the active site, and key hydrogen bonds were formed between the benzohydrazide (B10538) portion of the molecule and amino acid residues such as ARG60 and ARG32. mdpi.com This suggests that for this compound derivatives, the pyrrolopyridine core could serve as a scaffold to orient functional groups for optimal interaction with a target's active site.

Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand on a per-atom basis. For effective drug design, it is desirable to maximize ligand efficiency. The compact nature of the this compound scaffold makes it an attractive starting point for fragment-based drug discovery, where small, efficient fragments are elaborated into more potent leads.

Molecular Recognition Principles and Key Intermolecular Interactions

The binding of this compound derivatives to biological macromolecules is governed by a variety of intermolecular forces.

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H can act as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within the binding pocket.

π-π Stacking: The aromatic pyrrolopyridine ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein.

Hydrophobic Interactions: The two methyl groups provide hydrophobic surfaces that can interact favorably with non-polar pockets in a protein.

In a molecular docking study of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors, the pyrrolopyridine core was shown to be crucial for interacting with the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Analysis (theoretical/computational focus)

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR studies on this compound derivatives were found, the principles can be applied to this class of compounds.

A typical QSAR/QSPR study would involve the following steps:

Data Set: A series of this compound derivatives with measured biological activity (e.g., IC50) or a physicochemical property (e.g., logP) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the activity/property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For example, a QSAR study on pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors identified the HOMO energy, number of H-bond donors, and total energy as important descriptors influencing activity. researchgate.net Such models can provide valuable insights into the structural requirements for a desired activity and can be used to predict the properties of novel, unsynthesized compounds, thereby guiding further synthetic efforts.

Applications of the 2,5 Dimethyl 1h Pyrrolo 3,2 B Pyridine Scaffold in Chemical Sciences

Role as Synthetic Intermediates in the Construction of Complex Organic Molecules

The pyrrolo[3,2-b]pyridine scaffold is a crucial intermediate in organic synthesis, valued for its reactivity and utility in building more complex molecular architectures, particularly for biologically active compounds. The strategic functionalization of this core allows for the systematic construction of diverse molecular libraries.

The general synthetic utility stems from the differential reactivity of the two fused rings. The pyrrole (B145914) ring is susceptible to electrophilic substitution, while the pyridine (B92270) ring can undergo nucleophilic substitution, particularly when activated. Furthermore, the pyrrole NH group can be deprotonated and alkylated or acylated, and both rings can be functionalized using modern cross-coupling methodologies.

For the closely related pyrrolo[2,3-b]pyridine (7-azaindole) isomer, synthetic routes often rely on a chemoselective Suzuki–Miyaura cross-coupling on a di-halogenated precursor, followed by a Buchwald–Hartwig amination at a different position. nih.gov This highlights a common strategy where the pyrrolopyridine core is pre-functionalized with leaving groups (like halogens) to serve as a versatile platform for introducing various substituents. nih.gov Such synthetic strategies are directly applicable to the 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine core, where further functionalization at other positions (e.g., C3, C6, C7) could lead to complex target molecules. The development of one-pot, multi-component reactions has also provided efficient pathways to construct highly functionalized pyrrolopyridine derivatives, demonstrating their role as accessible synthetic platforms. nih.govresearchgate.net

Application in Supramolecular Chemistry and Host-Guest Systems

The structural features of this compound make it an interesting candidate for applications in supramolecular chemistry, although specific studies on its host-guest systems are limited. The molecule possesses key functionalities for non-covalent interactions: the pyrrole N-H group is a hydrogen-bond donor, while the pyridine nitrogen atom (N4) is a hydrogen-bond acceptor.

These hydrogen bonding capabilities, combined with the planar aromatic surface available for π-π stacking interactions, are the fundamental requirements for molecular recognition and the formation of well-defined supramolecular assemblies. Pyridinium (B92312) salts, for instance, are known to act as guest molecules within aramide macrocycles, where they are encapsulated and can be released in response to external stimuli like light or pH changes. nih.gov This illustrates the general affinity of the pyridine moiety for host-guest complexation.

In related systems, derivatives of the pyrrolo[2,3-b]pyridine isomer have been studied for their supramolecular interactions with biological macromolecules. researchgate.net For example, certain analogues have been shown to intercalate into calf thymus DNA, forming a stable compound-DNA complex. researchgate.net This mode of binding relies on a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions, underscoring the potential of the pyrrolopyridine scaffold to participate in intricate host-guest recognition events.

Utilization in Materials Science: Development of Organic Electronics, Dyes, and Fluorescent Probes

The fused π-conjugated system of the pyrrolo[3,2-b]pyridine scaffold is highly attractive for materials science, particularly in the development of organic electronics and photophysically active materials like dyes and fluorescent probes. The electron-rich nature of the pyrrole fused to the electron-deficient pyridine creates an intrinsic donor-acceptor character that can be tuned by substitution.

Organic Electronics: Pyrrole-based fused ring systems are explored as donor moieties in semiconducting materials for applications like organic field-effect transistors (OFETs) and organic solar cells (OSCs). acs.orgacs.org The pyrrolo[2,3-b]pyridine (PPy) moiety, an isomer of the title compound's core, has been specifically investigated as a donor unit in donor-acceptor-donor (D–A–D) type small molecules. acs.org The fused aromatic structure promotes π-π overlapping, which is essential for efficient charge transport. acs.org The highly electron-rich bicyclic core of the related pyrrolo[3,2-b]pyrrole (B15495793) system has been successfully used as an electron donor in small molecules for bulk heterojunction organic solar cells. researchgate.net The introduction of methyl groups at the 2- and 5-positions of the 1H-pyrrolo[3,2-b]pyridine core would be expected to increase the electron-donating character and influence the HOMO/LUMO energy levels, thereby tuning the electronic and optical properties for specific device applications.

Dyes and Fluorescent Probes: The pyrrolo[3,2-b]pyrrole scaffold, which shares the fused pyrrole ring system, forms the basis of highly fluorescent dyes with strong absorption and intense emission. rsc.org These dyes can be synthetically modified to achieve emission in the deep-red region of the spectrum, with high fluorescence quantum yields. rsc.org Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles exhibit solvatochromic fluorescence, where the emission wavelength shifts significantly with solvent polarity, making them sensitive probes of their local environment. rsc.org Derivatives of 2-pyridone fused with a pyrrole ring to form pyrrolo[3,4-c]pyridines are also known to be a prominent class of fluorophores. researchgate.net The rigid, planar structure of this compound is conducive to strong fluorescence, and its utility as a core chromophore is highly probable.

Parent ScaffoldSubstituentsAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φf)Application Note
Dihydropyrrolo[3,2-b]pyrrole5-p-diethylaminophenyl346393 (in n-hexane) to 446 (in acetonitrile)-Solvatochromic fluorescence rsc.org
Dihydropyrrolo[3,2-b]pyrrole6-p-diethylaminophenyl308406 (in n-hexane) to 538 (in acetonitrile)-Exhibits twisted intramolecular charge transfer (TICT) fluorescence rsc.org
Pyrrolo[3,2-b]pyrrole2,5-bis(pyridin-2-yl) with BN chelation~590~610up to 0.90Deep red emission, high photostability rsc.org

This table showcases photophysical data from the related pyrrolo[3,2-b]pyrrole scaffold to illustrate the potential of this heterocyclic core in fluorescent materials.

Development of Chemical Probes for Investigating Biological Pathways and Mechanisms (mechanistic, non-clinical)

The pyrrolo[3,2-b]pyridine scaffold serves as a valuable core for the design of chemical probes to interrogate biological processes without direct clinical application. Its ability to be functionalized allows for the incorporation of reporter groups or reactive moieties to track molecular interactions and mechanisms.

A notable example is the use of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives, which were identified through a high-throughput screening program using a unique double-reporter system in E. coli. nih.gov This system allowed for the visual inspection of the compounds' mechanism of action, revealing that the most active molecule showed signs of translation blockage without inducing an SOS response, providing mechanistic insight into its antibacterial activity. nih.gov

Furthermore, the related tetraarylpyrrolo[3,2-b]pyrrole (TAPP) scaffold has been incorporated into a molecular dyad with a BODIPY dye to create a FRET-based viscosity sensor. nih.gov This probe functions as a molecular rotor, where its fluorescence emission is dependent on the viscosity of the surrounding medium. nih.gov Such probes are powerful tools for studying changes in local microenvironments within cells or tissues that are associated with various physiological or pathological processes. The stable and photophysically active nature of the pyrrolopyridine core makes it an excellent platform for developing similar sophisticated probes to investigate mechanistic questions in biology.

Application as Ligands in Coordination Chemistry and Catalysis for Organic Transformations

The 1H-pyrrolo[3,2-b]pyridine structure combines two key N-heterocycles known for their ability to coordinate with transition metals: pyridine and pyrrole. This makes the scaffold a highly promising ligand for coordination chemistry and the development of novel metal catalysts. The pyridine nitrogen offers a neutral Lewis basic site for coordination, while the pyrrole N-H can be deprotonated to form a pyrrolide anion, creating a strong, monoanionic N-donor.

This dual functionality allows the scaffold to act as a bidentate N,N'-chelate ligand, which can stabilize a wide range of metal centers. The chemistry of tridentate pyridine-pyrrolide ligands is well-established, with their metal complexes finding use as efficient catalysts for various organic transformations. researchgate.net Iron complexes supported by pyridine dipyrrolide ligands, for example, have been synthesized and investigated for their relevance in nitrene and carbene group transfer reactions, which are powerful methods for C-N and C-C bond formation. wvu.edu

Moreover, the presence of the N-H proton on the pyrrole ring introduces the possibility of "metal-ligand cooperation." In such catalytic systems, the ligand is not merely a spectator but actively participates in the reaction mechanism, often through proton transfer events. This concept has been effectively demonstrated with protic pyrazole-pyridine complexes in catalytic transformations. mdpi.com The this compound ligand could similarly facilitate reactions through cooperation between the metal center and the pyrrolic N-H group, enabling novel catalytic cycles for important organic transformations.

Ligand TypeMetal(s)Catalytic Application / Transformation
Bis(imino)pyridineFe, Co, Ni, PdOlefin Polymerization cjcatal.com
Tridentate Pyridine-PyrrolideVarious Transition MetalsGeneral Organic Transformations researchgate.net
Pyridine DipyrrolideFeNitrene and Carbene Group Transfer wvu.edu
Protic Pyrazole-PyridineRuN-N Bond Cleavage (Hydrazine Disproportionation) mdpi.com

This table summarizes catalytic applications of complexes with related pyridine-pyrrolide and other N-heterocyclic ligands, indicating the potential of the this compound scaffold in catalysis.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies for Diverse Pyrrolo[3,2-b]pyridine Derivatives

While classical methods for the synthesis of azaindoles exist, the development of more efficient, scalable, and versatile synthetic routes remains a key objective. acs.orgorganic-chemistry.org Future efforts in this area are likely to concentrate on several promising strategies:

Palladium-Catalyzed Cross-Coupling Reactions: The use of palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, has become a powerful tool for the functionalization of heterocyclic compounds. researchgate.netnih.gov Future research will likely focus on expanding the scope of these reactions for the synthesis of a wider array of substituted pyrrolo[3,2-b]pyridine derivatives, including those with complex substitution patterns that are difficult to access through traditional methods. nih.govmdpi.com

Domino and Multicomponent Reactions: One-pot multicomponent reactions offer significant advantages in terms of efficiency and atom economy. researchgate.net The design of novel domino or multicomponent strategies for the construction of the pyrrolo[3,2-b]pyridine core from simple starting materials is a promising avenue for future research. rsc.org

C-H Activation/Functionalization: Direct C-H bond activation and functionalization have emerged as a powerful strategy for the modification of heterocyclic scaffolds. Applying these methods to the pyrrolo[3,2-b]pyridine system could provide direct access to a variety of derivatives without the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control. The development of flow-based synthetic routes for pyrrolo[3,2-b]pyridine derivatives could facilitate their large-scale production for research and industrial purposes.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Palladium-Catalyzed Cross-CouplingHigh efficiency, broad substrate scopeDevelopment of new catalysts and reaction conditions for complex derivatives
Domino and Multicomponent ReactionsHigh atom economy, operational simplicityDesign of novel reaction cascades for diverse substitutions
C-H Activation/FunctionalizationStep economy, direct access to derivativesExploration of regioselective C-H functionalization methods
Flow ChemistryScalability, improved safety and controlDevelopment of continuous flow processes for key synthetic steps

Advanced Computational Approaches in Rational Design and Property Prediction

Computational chemistry plays an increasingly vital role in the rational design and property prediction of novel molecules. mdpi.com For pyrrolo[3,2-b]pyridine derivatives, advanced computational approaches can be leveraged in several key areas:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic properties, reactivity, and spectroscopic characteristics of novel pyrrolo[3,2-b]pyridine derivatives. This information can guide the design of molecules with specific desired properties.

Molecular Docking and Dynamics Simulations: For applications in materials science or as molecular probes, molecular docking and dynamics simulations can be used to predict the binding affinity and interaction modes of pyrrolo[3,2-b]pyridine derivatives with target macromolecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR and other QSAR models can be developed to establish relationships between the structural features of pyrrolo[3,2-b]pyridine derivatives and their observed activities. mdpi.com These models can then be used to predict the properties of untested compounds and to guide the design of new derivatives with enhanced performance.

Machine Learning and Artificial Intelligence: The application of machine learning and AI algorithms to large datasets of chemical information can accelerate the discovery and optimization of novel pyrrolo[3,2-b]pyridine derivatives with desired properties.

The integration of these computational tools into the research workflow can significantly streamline the design-synthesis-testing cycle, leading to the more rapid development of new and improved pyrrolo[3,2-b]pyridine-based compounds.

Exploration of New Application Domains for Pyrrolo[3,2-b]pyridine Scaffolds (non-clinical, non-safety)

The unique photophysical and electronic properties of the pyrrolo[3,2-b]pyridine scaffold suggest its potential for a wide range of applications beyond the traditional focus on medicinal chemistry. researchgate.netnih.gov Future research is expected to explore these new domains:

Organic Electronics: The electron-rich nature of the pyrrolo[3,2-b]pyridine system makes it an attractive building block for organic electronic materials. Derivatives could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research into their luminescence properties is a particularly promising area. researchgate.net

Fluorescent Probes and Sensors: The pyrrolo[3,2-b]pyridine scaffold can be functionalized with various reporter groups to create fluorescent probes for the detection of specific analytes. The sensitivity and selectivity of these probes can be fine-tuned through rational design of the molecular structure.

Catalysis: Pyrrolo[3,2-b]pyridine derivatives can act as ligands for transition metal catalysts. The development of novel catalysts based on this scaffold could lead to new and improved catalytic transformations in organic synthesis.

Materials Science: The incorporation of the rigid, planar pyrrolo[3,2-b]pyridine core into polymers and other materials could lead to the development of new materials with unique thermal, mechanical, and electronic properties.

The table below summarizes potential non-clinical application domains for pyrrolo[3,2-b]pyridine scaffolds.

Application DomainKey Properties of Pyrrolo[3,2-b]pyridine ScaffoldPotential Research Directions
Organic ElectronicsElectron-rich, planar structure, tunable electronic propertiesSynthesis of derivatives for use in OLEDs, OPVs, and OFETs
Fluorescent ProbesIntrinsic fluorescence, ability to be functionalizedDesign of selective probes for ions, small molecules, and biomolecules
CatalysisCoordinating ability, steric and electronic tunabilityDevelopment of novel ligands for transition metal catalysis
Materials ScienceRigid core, potential for self-assemblyIncorporation into polymers and functional materials

Sustainable and Scalable Production of Pyrrolo[3,2-b]pyridine Derivatives for Industrial and Research Purposes

As the potential applications of pyrrolo[3,2-b]pyridine derivatives expand, the need for sustainable and scalable production methods will become increasingly important. acs.orgenamine.net Future research in this area will likely focus on:

Green Chemistry Principles: The development of synthetic routes that utilize environmentally benign solvents, reagents, and catalysts will be a key priority. This includes the use of water as a solvent and the development of catalyst systems that can be recycled and reused. researchgate.net

Process Optimization and Scale-Up: The optimization of reaction conditions to maximize yield and purity while minimizing waste is crucial for industrial-scale production. acs.orgresearchgate.net The development of robust and scalable processes will be essential for making these compounds readily available for a wide range of research and industrial applications. acs.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity and mild reaction conditions. The exploration of biocatalytic routes for the synthesis of pyrrolo[3,2-b]pyridine derivatives is a promising area for future research.

Continuous Manufacturing: As mentioned previously, the implementation of continuous manufacturing processes can offer significant advantages in terms of efficiency, safety, and scalability.

By focusing on these key areas, the scientific community can ensure that the full potential of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine and its derivatives can be realized in a sustainable and economically viable manner.

Q & A

Q. How can regioselective functionalization of the pyrrolo[3,2-b]pyridine core be achieved for parallel library synthesis?

  • Methodology : Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl enables site-specific substitutions. For instance, 5-bromo-3-iodo derivatives undergo sequential Suzuki couplings at the 3-position before iodination at the 5-position . Microwave-assisted synthesis accelerates reaction times for high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.